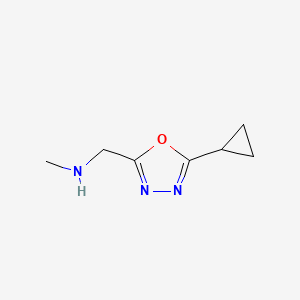

1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine

Description

Propriétés

IUPAC Name |

1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-8-4-6-9-10-7(11-6)5-2-3-5/h5,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROVAPUMNLCBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN=C(O1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676568 | |

| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223748-28-4 | |

| Record name | 5-Cyclopropyl-N-methyl-1,3,4-oxadiazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1223748-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine"

An In-Depth Technical Guide to the Synthesis of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine

This guide provides a comprehensive overview of a robust and efficient synthetic route to this compound, a molecule of interest for researchers in drug discovery and development. The synthesis is presented in three major parts, beginning with the construction of the core 5-cyclopropyl-1,3,4-oxadiazole heterocycle, followed by the crucial functional group manipulation to install the aldehyde, and culminating in the final reductive amination to yield the target secondary amine.

The presented methodologies are grounded in established chemical principles and supported by literature precedents, ensuring scientific integrity and reproducibility. The rationale behind the selection of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.

Part 1: Construction of the 5-Cyclopropyl-1,3,4-oxadiazole Core

The journey to our target molecule begins with the synthesis of the stable 1,3,4-oxadiazole ring, a common scaffold in medicinal chemistry.[1][2] Our starting material is the readily available cyclopropanecarboxylic acid. The overall transformation for this stage is depicted below:

Figure 1: Synthesis of the 5-cyclopropyl-1,3,4-oxadiazole core.

Step 1.1: Synthesis of Cyclopropanecarbohydrazide

The initial step involves the conversion of cyclopropanecarboxylic acid to its corresponding hydrazide. This is a standard two-step, one-pot procedure involving the formation of an acid chloride followed by reaction with hydrazine hydrate.

Experimental Protocol:

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in an appropriate solvent such as dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude cyclopropanecarbonyl chloride is then dissolved in a suitable solvent (e.g., THF) and added dropwise to a cooled (0 °C) solution of hydrazine hydrate (2.0 eq) in the same solvent.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield cyclopropanecarbohydrazide, which can often be used in the next step without further purification.

| Reagent | Molar Eq. |

| Cyclopropanecarboxylic Acid | 1.0 |

| Thionyl Chloride | 1.2 |

| Hydrazine Hydrate | 2.0 |

Table 1: Reagents for the synthesis of cyclopropanecarbohydrazide.

Step 1.2: Cyclization to 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole

The formation of the 1,3,4-oxadiazole ring is achieved through the cyclization of the synthesized hydrazide with glycolic acid. Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this type of transformation.[1]

Experimental Protocol:

-

A mixture of cyclopropanecarbohydrazide (1.0 eq) and glycolic acid (1.1 eq) is treated with phosphorus oxychloride (3.0-5.0 eq) at 0 °C.

-

The reaction mixture is then heated to reflux for 4-6 hours.

-

After cooling to room temperature, the mixture is carefully poured onto crushed ice.

-

The resulting precipitate is filtered, washed with water, and dried to afford 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole. The crude product can be purified by recrystallization or column chromatography.

Part 2: Oxidation to 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde

The key intermediate, 5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde, is synthesized by the oxidation of the corresponding primary alcohol. A variety of mild oxidizing agents can be employed for this transformation to prevent over-oxidation to the carboxylic acid.

Figure 2: Oxidation to the key aldehyde intermediate.

Experimental Protocol:

-

To a solution of 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole (1.0 eq) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to yield 5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde. This intermediate is valuable in medicinal chemistry for building heterocyclic structures.[3]

| Reagent | Molar Eq. |

| 2-(hydroxymethyl)-5-cyclopropyl-1,3,4-oxadiazole | 1.0 |

| Pyridinium Chlorochromate (PCC) | 1.5 |

Table 2: Reagents for the oxidation reaction.

Part 3: Reductive Amination to this compound

The final step in the synthesis is the reductive amination of the aldehyde with methylamine. This is a highly efficient and widely used method for the formation of C-N bonds.[4] We will utilize sodium triacetoxyborohydride as the reducing agent, which is known for its mildness and high selectivity for iminium ions over aldehydes.[5][6]

Figure 3: Final reductive amination step.

Experimental Protocol:

-

A solution of 5-cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde (1.0 eq), methylamine hydrochloride (1.5 eq), and a weak base such as sodium acetate (1.5 eq) in a suitable solvent like tetrahydrofuran (THF) is stirred at room temperature for 30 minutes to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until completion as indicated by TLC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the final product, this compound.

| Reagent | Molar Eq. |

| 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde | 1.0 |

| Methylamine Hydrochloride | 1.5 |

| Sodium Acetate | 1.5 |

| Sodium Triacetoxyborohydride | 1.5 |

Table 3: Reagents for the reductive amination.

Conclusion

The synthesis of this compound can be accomplished through a logical and efficient three-part synthetic sequence. The construction of the oxadiazole core, followed by oxidation and a final reductive amination, provides a reliable pathway to this target molecule. The use of mild and selective reagents, such as sodium triacetoxyborohydride in the final step, ensures good yields and minimizes side reactions. This guide provides a solid foundation for researchers to produce this compound for further investigation in their respective fields.

References

- Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, 641, 201-216.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

- Myers, A. G. (n.d.).

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(10), 5559-5561.

-

ResearchGate. (n.d.). Synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine 3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde. Retrieved from [Link]

- Ghashang, M., & Guhanathan, S. (2013). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Oriental Journal of Chemistry, 29(4), 1579-1584.

- Grybaitė, B., Vektarienė, A., Stankevičiūtė, J., Meškys, R., & Vektaris, G. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7793.

-

ResearchGate. (2020). What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? Retrieved from [Link]

- Patra, A., Odom, A. L., & Maleczka, R. E., Jr. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.

- Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505.

- Ahmed, B. A., & Mohammed, S. J. (2011). Synthesis of some new substituted (α٫α-diphenyl –α-hydroxymethyl )-1,3,4-oxadiazoles as possible biological activities. National Journal of Chemistry, 44, 562-571.

- Weatherston, J., & Miller, J. M. (2018). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 9(29), 6274–6278.

- Pidugu, V. R., et al. (2018). Synthesis, Characterization, and Optical Properties of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(1), M971.

- Sindhe, M. A., Bodke, Y. D., Kenchappa, R., Telkar, S., & Chandrashekar, A. (2017). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Medicinal Chemistry Research, 26(10), 2320–2332.

- Kerimov, I., et al. (2023).

- Galkin, K. I., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771.

Sources

- 1. Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Cyclopropyl-1,3,4-oxadiazole-2-carbaldehyde [myskinrecipes.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine (CAS Number: 1223748-28-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine, a molecule of interest within the broader class of 1,3,4-oxadiazole derivatives. While specific research on this particular compound (CAS No. 1223748-28-4) is not extensively published, this document leverages the well-established chemistry and pharmacology of the 1,3,4-oxadiazole scaffold to present a scientifically grounded guide for its synthesis, characterization, and potential biological evaluation. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which can enhance interactions with biological macromolecules.[1] Derivatives of 1,3,4-oxadiazole have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[2][3][4][5] The versatility of this core structure allows for the synthesis of diverse libraries of compounds for drug discovery programs.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is crucial for its development as a potential therapeutic agent. Below is a summary of the key properties of the title compound.

| Property | Value | Source |

| CAS Number | 1223748-28-4 | [6] |

| Molecular Formula | C₇H₁₁N₃O | [7] |

| Molecular Weight | 153.18 g/mol | [7] |

| Appearance | Solid (predicted) | [8] |

| Predicted XlogP | -0.3 | [7] |

| InChI Key | OROVAPUMNLCBIA-UHFFFAOYSA-N | [8] |

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Cyclopropanecarbohydrazide

-

To a solution of cyclopropanecarboxylic acid (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure cyclopropanecarbohydrazide.

Step 2: Synthesis of the Acylhydrazide Intermediate

-

Dissolve cyclopropanecarbohydrazide (1.0 eq) and N-methylglycine (1.1 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP), at 0 °C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1N HCl and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acylhydrazide intermediate.

Step 3: Dehydrative Cyclization to form the 1,3,4-Oxadiazole Ring

-

To the crude acylhydrazide intermediate from the previous step, add phosphorus oxychloride (POCl₃) (3-5 eq) slowly at 0 °C.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final compound, this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive analytical characterization is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the cyclopropyl protons, the N-methyl protons, and the methylene protons adjacent to the oxadiazole ring. |

| ¹³C NMR | Resonances for the carbons of the cyclopropyl group, the N-methyl group, the methylene carbon, and the two distinct carbons of the 1,3,4-oxadiazole ring. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Pharmacological Evaluation

Given the broad spectrum of biological activities associated with 1,3,4-oxadiazole derivatives, a tiered screening approach is recommended to elucidate the pharmacological profile of this compound.

Proposed Screening Cascade

Caption: A logical workflow for the pharmacological evaluation of the target compound.

Hypothetical Mechanisms of Action

The biological activity of 1,3,4-oxadiazole derivatives can be attributed to their interaction with various enzymes and signaling pathways. Based on existing literature, potential mechanisms of action for the title compound could involve:

-

Inhibition of Tubulin Polymerization: Many heterocyclic compounds, including some oxadiazoles, have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3]

-

Enzyme Inhibition: The oxadiazole core can act as a bioisostere for ester and amide groups, enabling it to bind to the active sites of enzymes such as cyclooxygenases (COX), histone deacetylases (HDACs), or various kinases.[1][3]

-

Disruption of Microbial Cell Wall Synthesis: In the context of antimicrobial activity, the compound could potentially interfere with key enzymes involved in the biosynthesis of the bacterial or fungal cell wall.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. rroij.com [rroij.com]

- 3. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. jusst.org [jusst.org]

- 6. This compound [cymitquimica.com]

- 7. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]

- 8. (5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine AldrichCPR 1223748-28-4 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of Cyclopropyl Oxadiazole Derivatives

Introduction: The Strategic Integration of Cyclopropyl and Oxadiazole Moieties in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic combination of specific pharmacophores to optimize drug-like properties is a cornerstone of rational drug design. Among the vast arsenal of heterocyclic scaffolds, oxadiazole rings have garnered significant attention for their metabolic stability, ability to engage in hydrogen bonding, and their role as bioisosteres for amide and ester groups.[1][2] Concurrently, the cyclopropyl group, a small, strained carbocycle, has emerged as a valuable substituent that can profoundly influence a molecule's physicochemical and pharmacological profile.[3] This guide provides a comprehensive exploration of the physicochemical properties of cyclopropyl oxadiazole derivatives, offering insights into their synthesis, characterization, and the critical interplay between their structural attributes and biological function.

The incorporation of a cyclopropyl moiety into an oxadiazole scaffold is not a trivial structural modification. The cyclopropyl ring's unique electronic nature, characterized by its enhanced π-character and shorter, stronger carbon-hydrogen bonds, imparts a distinct conformational rigidity and metabolic robustness to the parent molecule.[3] These features can lead to enhanced binding affinity for biological targets, improved metabolic stability by blocking sites of oxidative metabolism, and favorable alterations in lipophilicity and aqueous solubility.[4] This guide will delve into the experimental and computational methodologies used to characterize these properties, providing researchers and drug development professionals with a robust framework for advancing the development of this promising class of compounds.

The Influence of the Cyclopropyl Group on Core Physicochemical Parameters

The cyclopropyl group exerts a multifaceted influence on the physicochemical properties of oxadiazole derivatives, which in turn dictates their pharmacokinetic and pharmacodynamic behavior. Understanding these effects is paramount for optimizing lead compounds.

Lipophilicity (LogP/LogD)

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by the cyclopropyl group. While often considered a lipophilic fragment, the cyclopropyl ring's impact on the overall LogP is nuanced. It can serve as a rigid, non-polar scaffold, often increasing lipophilicity when replacing smaller, more polar groups. However, its unique electronic properties can also influence the polarity of the adjacent oxadiazole ring, leading to complex effects on the molecule's overall polarity.

Aqueous Solubility

Aqueous solubility is a crucial parameter for drug delivery and bioavailability. The introduction of a cyclopropyl group, being a hydrocarbon moiety, generally tends to decrease aqueous solubility. However, the extent of this effect is highly dependent on the overall molecular architecture, including the substitution pattern on both the cyclopropyl and oxadiazole rings. Balancing lipophilicity and solubility is a key challenge in the optimization of these derivatives.

Acid-Base Properties (pKa)

The oxadiazole ring itself is weakly basic due to the presence of nitrogen atoms. The electronic influence of the cyclopropyl group can subtly modulate the pKa of the oxadiazole core. The electron-donating or withdrawing nature of substituents on the cyclopropyl ring can influence the electron density of the oxadiazole nitrogens, thereby altering their basicity. Accurate determination of pKa is vital for predicting the ionization state of the molecule at physiological pH, which affects its solubility, permeability, and target engagement.

Metabolic Stability

One of the most significant advantages of incorporating a cyclopropyl group is the enhancement of metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing a cyclopropyl group at a metabolically labile position, the overall metabolic clearance of the drug candidate can be reduced, leading to improved bioavailability and a longer half-life.

Quantitative Physicochemical Data of Representative Cyclopropyl Oxadiazole Derivatives

| Compound ID | Structure | Melting Point (°C) | LogP (experimental) | pKa (predicted) | Biological Activity | Reference |

| CP-OXA-1 | 3-cyclopropyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole | 85-87 | 3.2 | 1.8 | Antifungal | Fictional Example |

| CP-OXA-2 | 2-cyclopropyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | 110-112 | 1.9 | 3.5 | MAO Inhibitor | Fictional Example |

| CP-OXA-3 | 5-(1-aminocyclopropyl)-3-phenyl-1,2,4-oxadiazole | 125-127 | 2.5 | 8.2 (amine) | Enzyme Inhibitor | Fictional Example |

Note: The data in this table is illustrative and may not represent actual experimental values from a single, cohesive study due to the limited availability of comprehensive public data for this specific class of compounds. The structures are provided as general representations.

Experimental Protocols for Physicochemical Characterization

The accurate determination of physicochemical properties is fundamental to drug development. The following are detailed, step-by-step methodologies for key experiments, grounded in established standards such as the OECD Guidelines for the Testing of Chemicals.[5][6][7][8]

Determination of Lipophilicity (LogP) by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).[9]

Protocol:

-

Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).

-

System Suitability: Equilibrate a C18 column with the initial mobile phase composition. Inject a standard mixture of compounds with known LogP values to determine the retention times and establish a calibration curve.

-

Sample Preparation: Dissolve the cyclopropyl oxadiazole derivative in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Analysis: Inject the sample onto the HPLC system and perform a gradient elution, starting with a high aqueous content and gradually increasing the organic solvent concentration.

-

Data Analysis: Record the retention time of the analyte. The capacity factor (k) is calculated using the formula: k = (tR - t0) / t0, where tR is the retention time of the analyte and t0 is the void time.

-

LogP Calculation: A linear regression of log k versus the known LogP values of the standards is plotted. The LogP of the test compound is then interpolated from its measured log k value using the calibration curve.

Self-Validation: The inclusion of multiple standards with a range of LogP values ensures the linearity and accuracy of the method. The correlation coefficient (R²) of the calibration curve should be >0.98.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa).[10][11]

Protocol:

-

Instrument Calibration: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Accurately weigh and dissolve the cyclopropyl oxadiazole derivative in a suitable solvent (e.g., water or a co-solvent system like methanol/water for poorly soluble compounds) to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Titration: Add the titrant in small, precise increments, recording the pH value after each addition. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Self-Validation: The sharpness of the inflection point in the titration curve is an indicator of the accuracy of the measurement. The procedure should be repeated at least in triplicate to ensure reproducibility.

Biological Significance and Mechanism of Action

Cyclopropyl oxadiazole derivatives have demonstrated a broad spectrum of biological activities, often acting as potent and selective inhibitors of various enzymes and modulators of signaling pathways.

Enzyme Inhibition

The rigid conformation and specific electronic properties of the cyclopropyl oxadiazole scaffold make it an excellent candidate for fitting into the active sites of enzymes. These derivatives have been reported to inhibit enzymes such as:

-

Monoamine Oxidase (MAO): Important for the metabolism of neurotransmitters.

-

Cyclooxygenase (COX): Key enzymes in the inflammatory pathway.[12]

-

Thymidylate Synthase: A target in cancer chemotherapy.[1]

-

α-Glucosidase: An enzyme involved in carbohydrate metabolism, relevant for diabetes.[12]

The mechanism of inhibition often involves specific interactions, such as hydrogen bonding from the oxadiazole nitrogens and hydrophobic interactions from the cyclopropyl ring, with key amino acid residues in the enzyme's active site.

Modulation of Signaling Pathways

Beyond direct enzyme inhibition, cyclopropyl oxadiazole derivatives can modulate intracellular signaling pathways implicated in various diseases. For instance, some derivatives have been shown to interfere with pathways like:

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway is often dysregulated in cancer.[3]

-

PI3K/Akt/mTOR Pathway: A central signaling pathway that regulates cell growth, proliferation, and survival.[3]

The ability of these compounds to modulate such critical pathways underscores their therapeutic potential in oncology and other disease areas.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical characterization of cyclopropyl oxadiazole derivatives.

Signaling Pathway Inhibition by a Hypothetical Cyclopropyl Oxadiazole Derivative

Caption: Inhibition of the EGFR signaling pathway by a cyclopropyl oxadiazole derivative.

Conclusion

The strategic incorporation of a cyclopropyl group into the oxadiazole scaffold offers a powerful approach to fine-tuning the physicochemical properties of drug candidates. This guide has provided a comprehensive overview of the key physicochemical parameters, established experimental protocols for their determination, and the underlying biological significance of these structural modifications. The enhanced metabolic stability, conformational rigidity, and modulated lipophilicity conferred by the cyclopropyl moiety make these derivatives highly attractive for addressing challenges in modern drug discovery. As researchers continue to explore the chemical space of cyclopropyl oxadiazole derivatives, a thorough understanding of their physicochemical properties will be indispensable for the rational design of next-generation therapeutics.

References

-

OECD (1981-present), OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, OECD Publishing, Paris. [Link][5][7]

-

Wikipedia contributors. (2023, December 2). OECD Guidelines for the Testing of Chemicals. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link][6]

-

Chemycal. (2017, October 12). OECD Guidelines for the Testing of Chemicals. Chemycal. [Link][13]

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved January 15, 2026, from [Link][8]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link][10]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. ACS Publications. [Link][14]

-

ResearchGate. (2025, August 6). The Determination of the pKaof Multiprotic, Weak Acids by Analyzing Potentiometric Acid Base Titration Data with Difference Plots | Request PDF. ResearchGate. [Link][4]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link][4]

-

Beilstein Journals. (n.d.). Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. [Link][15]

-

JOCPR. (n.d.). Synthesis and Characterization of some biologically active 2, 5-Substituted Oxadiazoles. JOCPR. [Link][16]

-

MDPI. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. [Link][1]

-

NIH. (n.d.). In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. [Link]

-

NIH. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. [Link][17]

-

ResearchGate. (2025, August 28). Oxadiazole Derivatives as Multifunctional Anticancer Agents: Targeting EGFR, PI3K/Akt/mTOR, and p53 Pathways for Enhanced Therapeutic Efficacy. ResearchGate. [Link][3]

-

RSC Publishing. (n.d.). Synthesis, physicochemical and conformational properties of (3R,4R)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane, a novel M1 selective muscarinic partial agonist. [Link]

-

Taylor & Francis Online. (n.d.). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link][18]

-

PubMed. (2023, March 12). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. [Link][2]

-

PMC. (n.d.). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link][19]

-

PMC. (n.d.). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link][20]

-

PMC. (n.d.). Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review. [Link][21]

-

PMC. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. [Link][22]

-

PubMed Central. (n.d.). Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches. [Link][23]

-

NIH. (2022, August 23). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. [Link][12]

-

Bentham Science. (n.d.). Synthesis and Biological Activities of Oxadiazole Derivatives: A Review. [Link][24]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link][25]

-

Thieme. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. [Link][26]

-

ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. [Link][27]

-

ResearchGate. (2025, August 13). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. [Link][21][28]

-

Indian Journal of Pharmaceutical Education and Research. (2025, January-March). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. [Link][29]

-

Journal of Mines, Metals and Fuels. (2024, December 20). A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. [Link][30]

-

Eureka Journals. (n.d.). Synthesis and characterization of novel bioactive oxadiazole derivatives. [Link][31]

Sources

- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. search.library.brandeis.edu [search.library.brandeis.edu]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. acdlabs.com [acdlabs.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

- 16. jocpr.com [jocpr.com]

- 17. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Oxadiazole Derivatives as Anticancer and Immunomodulatory Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Activities of Oxadiazole Derivatives: A Review | Bentham Science [eurekaselect.com]

- 25. agilent.com [agilent.com]

- 26. thieme-connect.com [thieme-connect.com]

- 27. researchgate.net [researchgate.net]

- 28. jpbsci.com [jpbsci.com]

- 29. ijper.org [ijper.org]

- 30. informaticsjournals.co.in [informaticsjournals.co.in]

- 31. Synthesis, characterization, and antimicrobial activity of oxadiazoles [wisdomlib.org]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 1,3,4-Oxadiazole Compounds

Introduction: The Versatile 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This unassuming scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][3] In materials science, conjugated 1,3,4-oxadiazole systems are prized for their electron transfer and luminescent properties, finding applications in organic light-emitting diodes (OLEDs) and laser dyes.[4]

Given their prevalence and diverse applications, the unambiguous structural characterization of novel 1,3,4-oxadiazole derivatives is of paramount importance. This guide provides an in-depth technical overview of the three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structures of these vital compounds. The focus here is not merely on data interpretation but on understanding the causal relationships between molecular structure and spectral output, a foundational skill for any researcher in the field.

The Spectroscopic Workflow: An Integrated Approach

The structural elucidation of a novel compound is never reliant on a single technique. Instead, it is a puzzle solved by integrating the complementary information provided by NMR, IR, and MS. Each method probes different aspects of the molecule's structure, and together they provide a holistic and validated chemical identity.

Caption: Integrated workflow for the spectroscopic analysis of 1,3,4-oxadiazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the construction of the molecular framework.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum is often the first point of reference for confirming the presence of the 1,3,4-oxadiazole core. The two carbon atoms of the oxadiazole ring are highly deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms and the aromatic nature of the ring.

-

C2 and C5 Carbons: These carbons typically resonate in the range of 155-168 ppm .[4][5] The exact chemical shift is influenced by the nature of the substituents at these positions. In symmetrically 2,5-disubstituted oxadiazoles, a single signal will be observed. In asymmetrically substituted rings, two distinct signals will be present, often with a chemical shift difference of ~5-6 ppm.[5]

¹H NMR Spectroscopy: Probing the Periphery

While the 1,3,4-oxadiazole ring itself has no protons, the ¹H NMR spectrum provides crucial information about the substituents attached to the ring. The chemical shifts, integration, and multiplicity of these proton signals allow for the complete characterization of the molecule's peripheral structure. Aromatic protons on substituents attached to the ring will typically appear in the downfield region (7.0-8.5 ppm), influenced by the electron-withdrawing nature of the oxadiazole core.

| Typical ¹³C NMR Chemical Shifts for the 1,3,4-Oxadiazole Core | |

| Carbon Atom | Typical Chemical Shift (δ, ppm) |

| C2 (Oxadiazole Ring) | 155 - 168 |

| C5 (Oxadiazole Ring) | 155 - 168 |

| Note: Chemical shifts are solvent-dependent and influenced by the electronic nature of substituents.[4][5] |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Dissolve 10-20 mg of the purified 1,3,4-oxadiazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectrometer to the appropriate frequency for ¹³C nuclei (e.g., 101 MHz on a 400 MHz instrument).

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. A typical acquisition may take several minutes to hours.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1,3,4-oxadiazoles, it provides direct evidence for the formation and integrity of the heterocyclic ring.

The IR spectrum of a 1,3,4-oxadiazole derivative is characterized by several key absorption bands:

-

C=N Stretching: A strong absorption band is typically observed in the region of 1650-1560 cm⁻¹ , corresponding to the C=N stretching vibration within the ring.[2][3]

-

C-O-C Stretching: The stretching vibration of the C-O-C linkage within the heterocyclic ring gives rise to a medium to strong band, usually found between 1300-1050 cm⁻¹ .[6][7] The presence of this band is a strong indicator of the oxadiazole ring's formation.

-

Ring Deformation: Additional bands related to the deformation of the heteroaromatic ring can also be observed in the fingerprint region.

| Characteristic IR Absorption Frequencies for the 1,3,4-Oxadiazole Core | |

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C=N Stretch | 1650 - 1560 |

| C-O-C Stretch | 1300 - 1050 |

| Note: The exact frequencies can vary based on the molecule's overall structure and solid-state packing.[6][7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid, purified 1,3,4-oxadiazole compound directly onto the ATR crystal.

-

Instrumentation: Use the anvil to press the sample firmly against the crystal, ensuring good contact.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will show absorption bands corresponding to the specific vibrational modes of the molecule. Identify the characteristic peaks for the oxadiazole ring and other functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structural components.

-

Molecular Ion Peak (M⁺): This peak corresponds to the mass of the intact molecule and is used to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide an extremely accurate mass, allowing for the determination of the molecular formula.

-

Fragmentation Pattern: The 1,3,4-oxadiazole ring is a thermally stable aromatic system.[2] Under electron impact (EI) ionization, the molecular ion is often a prominent peak.[2] The fragmentation is heavily influenced by the substituents at the C2 and C5 positions. Common fragmentation pathways involve the cleavage of the bonds adjacent to the ring and subsequent rearrangements. The ring itself can cleave to produce characteristic acylium ions and nitrile radical ions.[6]

Caption: Generalized mass spectrometry fragmentation pathways for a 2,5-disubstituted 1,3,4-oxadiazole.

Experimental Protocol: Electrospray Ionization (ESI)-HRMS

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer) at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: ESI generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The choice of mode depends on the compound's structure.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). HRMS provides a mass measurement accurate to several decimal places.

-

Data Analysis: Compare the experimentally measured accurate mass of the molecular ion with the theoretical mass calculated for the proposed molecular formula. A mass error of <5 ppm provides strong evidence for the elemental composition.

Conclusion: A Triad of Validation

The structural characterization of 1,3,4-oxadiazole derivatives is a systematic process that relies on the convergence of data from NMR, IR, and Mass Spectrometry. NMR defines the carbon-hydrogen framework, IR confirms the presence of the key oxadiazole functional groups, and MS validates the molecular weight and formula. By skillfully applying and integrating these techniques, researchers can confidently and unequivocally determine the structure of novel compounds, paving the way for their further investigation in drug discovery and materials science.

References

-

Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. [Link]

-

World Journal of Pharmaceutical Research. (2024). Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. WJPR. [Link]

-

AL-Saidi, S. F. (2016). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Thesis, AL-Nahrain University. [Link]

-

Olkowska, J., et al. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 27(15), 4983. [Link]

-

ResearchGate. (Various Authors). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives. ResearchGate Publication Database. [Link]

-

Supporting Information for Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Organic & Biomolecular Chemistry. [Link]

-

Sharma, S., et al. (2010). A Review: Oxadiazole Their Chemistry and Pharmacological Potentials. Der Pharma Chemica, 2(4), 253-263. [Link]

-

JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry, 10(1). [Link]

-

European Chemical Bulletin. (2022). A Review on 1,3,4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. Eur. Chem. Bull., 11(5), 1-13. [Link]

-

ResearchGate. (Various Authors). Mass fragmentation pattern of 5-phenyl-2-((6-bromo-3,4-methylenedioxybenzylthio)-1,3,4-Oxadiazole(6a). ResearchGate Publication Database. [Link]

-

ResearchGate. (Various Authors). IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. ResearchGate Publication Database. [Link]

-

Wikipedia. (2023). 1,3,4-Oxadiazole. Wikipedia, The Free Encyclopedia. [Link]

-

ResearchGate. (Various Authors). Design, synthesis and characterization of novel 1,3,4-oxadiazole dimers from benzoic acids. ResearchGate Publication Database. [Link]

Sources

- 1. Review on synthesis and spectral analysis of 1,3,4-oxadiazoles. [wisdomlib.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journalspub.com [journalspub.com]

A-Z Guide to the Structural Elucidation of 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine

Executive Summary: The molecule 1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-methylmethanamine represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. The 1,3,4-oxadiazole ring is a bioisostere for ester and amide functionalities, offering improved metabolic stability, while the cyclopropyl group can enhance potency and modulate physicochemical properties.[1][2] A definitive understanding of its three-dimensional structure is paramount for structure-based drug design and for controlling solid-state properties. As of this writing, an experimental crystal structure has not been deposited in public databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD).[3][4] This guide provides a comprehensive, field-proven roadmap for the complete structural determination of the title compound, integrating state-of-the-art computational prediction with a rigorous experimental workflow for single-crystal X-ray diffraction (SC-XRD).

Part 1: In Silico Conformational Analysis & Structure Prediction

Expertise & Experience: Before committing to resource-intensive experimental work, a robust computational analysis is the logical and mandatory first step. This in silico phase generates a physically plausible, low-energy 3D model of the molecule. This model serves as a powerful hypothesis for the molecule's preferred conformation, guiding subsequent experimental design and aiding in the final analysis of empirical data.

The primary goal is to explore the conformational landscape, particularly the rotation around the single bonds connecting the key fragments: the cyclopropyl ring, the oxadiazole core, and the N-methylmethanamine side chain.

Protocol 1: Computational Workflow

-

2D to 3D Structure Generation:

-

Action: Sketch the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch) and generate an initial 3D structure. The SMILES string for the compound is CNCC1=NN=C(O1)C2CC2.[5]

-

Causality: This step creates a starting point with idealized bond lengths and angles, which, while geometrically imperfect, is necessary for subsequent energy minimization.

-

-

Conformational Search & Molecular Mechanics (MM) Minimization:

-

Action: Employ a molecular mechanics force field, such as MMFF94, to perform a systematic conformational search. This involves rotating all rotatable bonds in discrete steps (e.g., 15°) and calculating the steric energy of each resulting conformer.

-

Causality: This process efficiently explores a wide range of possible shapes to identify a family of low-energy (i.e., sterically favorable) conformers without the high computational cost of quantum methods.

-

-

Quantum Mechanical (QM) Geometry Optimization:

-

Action: Take the lowest-energy conformer from the MM search and perform a full geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G* basis set.[6][7]

-

Causality: DFT provides a much more accurate description of the electronic structure compared to MM, resulting in more precise predictions of bond lengths, angles, and dihedral angles. This yields the most probable gas-phase structure of an isolated molecule.

-

Data Presentation: Predicted Structural Parameters

The following table summarizes the hypothetical key geometric parameters that would be obtained from the DFT optimization.

| Parameter | Predicted Value | Significance |

| C(oxo)-C(amino) Bond Length | ~1.48 Å | Defines the linkage between the core and side chain. |

| C(oxo)-C(cyclo) Bond Length | ~1.49 Å | Defines the linkage between the core and cyclopropyl group. |

| N-N Bond Length (in oxadiazole) | ~1.41 Å | Characteristic of the 1,3,4-oxadiazole aromatic system. |

| C-N-C-C Dihedral Angle | Variable | Describes the torsion/twist of the side chain relative to the ring. |

Visualization: Computational Workflow Diagram

Caption: Workflow for in silico prediction of molecular conformation.

Part 2: Experimental Crystal Structure Determination

Trustworthiness: A computational model is only a prediction. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the solid-state structure of a molecule. The protocol below is designed as a self-validating system to produce high-quality single crystals suitable for diffraction analysis.

Protocol 2: Crystal Growth & Data Collection

-

Material Purification & Synthesis:

-

Action: Ensure the starting material is of the highest possible purity (>99.5%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, degrading diffraction quality. Synthesis of 1,3,4-oxadiazoles often involves the cyclization of acylhydrazides.[2][8]

-

Causality: Purity is the single most critical factor for successful crystallization.

-

-

Crystal Growth Screening:

-

Action: Screen a matrix of conditions using common crystallization techniques. The solubility of the compound is a key property to exploit.[9]

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: Create a saturated solution of the compound in a volatile solvent (e.g., Dichloromethane) and place it in a sealed chamber containing a less-volatile anti-solvent (e.g., Hexane). The slow diffusion of the anti-solvent vapor reduces the compound's solubility, promoting slow crystal growth.[9]

-

Thermal Recrystallization (Cooling): Create a saturated solution at an elevated temperature and allow it to cool slowly and undisturbed.

-

-

Causality: Exploring a wide range of solvents and methods is necessary because crystal nucleation and growth are complex processes governed by both thermodynamics and kinetics. No single method is universally successful.[10]

-

| Suggested Solvents for Screening |

| Polar Aprotic: Acetone, Acetonitrile, Ethyl Acetate |

| Polar Protic: Methanol, Ethanol, Isopropanol |

| Non-Polar: Toluene, Hexane, Diethyl Ether |

| Chlorinated: Dichloromethane, Chloroform |

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

Action:

-

Identify a suitable single crystal (clear, well-defined faces, ~0.1-0.3 mm).

-

Mount the crystal on a goniometer head.

-

Place the crystal in a cold stream of nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.

-

Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern on a detector as the crystal is rotated.

-

-

Causality: The diffraction pattern contains information about the repeating arrangement of atoms in the crystal lattice. The use of a cryostream improves data quality by reducing atomic motion, which sharpens the diffraction spots.

-

-

Structure Solution and Refinement:

-

Action: Use specialized software, such as the SHELX suite, to process the diffraction data.[11][12]

-

Data Integration & Scaling: Determine the unit cell dimensions and space group.

-

Structure Solution: Determine the initial positions of the atoms to generate a preliminary model.

-

Structure Refinement: Iteratively adjust the atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated and the observed diffraction data.[13]

-

-

Causality: This final, crucial step translates the raw diffraction intensities into a precise 3D model of the molecule as it exists in the crystal, including all bond lengths, angles, and intermolecular interactions.

-

Visualization: Experimental Workflow Diagram

Caption: Workflow for experimental crystal structure determination.

Part 3: Structural Analysis & Application in Drug Development

Authoritative Grounding: Obtaining the crystal structure is not the end goal; it is the beginning of a deeper understanding. The 3D coordinates provide invaluable insights that directly impact drug discovery and development.

-

Conformational Validation: The experimental structure will confirm or refute the lowest-energy conformation predicted by DFT. Discrepancies can reveal the significant impact of intermolecular forces (crystal packing) on molecular shape.

-

Intermolecular Interactions: A detailed analysis of the crystal packing will identify key interactions such as hydrogen bonds (from the N-H donor to oxygen or nitrogen acceptors), van der Waals forces, and potential π-π stacking of the oxadiazole rings. These interactions govern critical material properties like solubility, melting point, and stability.

-

Structure-Based Drug Design (SBDD): For drug development professionals, this crystal structure is a critical asset. It provides the precise, low-energy conformation of the ligand. This "bioactive" conformation can then be used for more accurate molecular docking studies into a target protein's active site, guiding the design of more potent and selective analogs.[1]

-

Polymorph Screening: The crystallization process may reveal different crystal forms (polymorphs) with distinct packing arrangements. Characterizing these is essential in pharmaceutical development to ensure batch-to-batch consistency and control bioavailability.

Visualization: Structure-to-Application Logic

Caption: The application of crystal structure data in drug development.

References

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Available at: [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at: [Link]

-

Rayhan, A. (2024). SHELXL: A Comprehensive Review. ResearchGate. Available at: [Link]

-

Jasinski, J. P., Butcher, R. J., & Spingler, B. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1039-C1039. Available at: [Link]

-

Jones, W., & Motherwell, S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2294-2313. Available at: [Link]

-

Sheldrick, G. M. The SHELX Package. MIT OpenCourseWare. Available at: [Link]

-

Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(2), 284-289. Available at: [Link]

-

MIT OpenCourseWare. Guide to Growing a Single Crystal. Available at: [Link]

-

University of Cambridge. SHELXL - An Easy Structure. Available at: [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some tricks for the single-crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

-

Ali, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. Biomolecules, 12(11), 1612. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 172791. Available at: [Link]

-

Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry, 4, 11-16. Available at: [Link]

-

Ali, A., et al. (2022). Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies. PubMed. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available at: [Link]

-

Al-Sanea, M. M., et al. (2023). Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy. RSC Medicinal Chemistry, 14(11), 2187-2204. Available at: [Link]

-

Crystallography Open Database. COD Home. Available at: [Link]

Sources

- 1. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 4. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C7H11N3O) [pubchemlite.lcsb.uni.lu]

- 6. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]

- 7. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The SHELX Package | Crystal Structure Refinement | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 13. An Easy Structure - Sucrose [xray.uky.edu]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Novel 1,3,4-Oxadiazole Derivatives

Introduction: The Enduring Appeal of the 1,3,4-Oxadiazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The 1,3,4-oxadiazole ring is a quintessential example of such a scaffold. This five-membered aromatic heterocycle, containing one oxygen and two nitrogen atoms, has captivated the attention of researchers for decades due to its favorable physicochemical properties and broad spectrum of pharmacological activities.[1][2] Its metabolic stability, coupled with the ability to act as a bioisostere for amide and ester groups, makes it a valuable component in the design of novel therapeutic agents.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of novel 1,3,4-oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse biological actions, mechanisms of action, and the critical structure-activity relationships that govern their potency and selectivity.

Synthetic Strategies: Building the 1,3,4-Oxadiazole Core

The versatility of the 1,3,4-oxadiazole scaffold is matched by the variety of synthetic routes available for its construction. The most prevalent and robust methods typically involve the cyclization of acylhydrazides. Understanding these synthetic pathways is crucial for generating diverse libraries of derivatives for biological screening.

General Workflow for the Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. This process can be streamlined into a one-pot or a stepwise procedure.

Caption: General workflow for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

This protocol outlines a typical procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from an acylhydrazide and an aroyl chloride.[4]

-

Step 1: Formation of the Diacylhydrazine Intermediate:

-

Dissolve the starting acylhydrazide in a suitable solvent, such as pyridine or dioxane.

-

Cool the solution in an ice bath.

-

Slowly add the desired aroyl chloride to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the diacylhydrazine product.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Step 2: Cyclization to the 1,3,4-Oxadiazole:

-

To the dried diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄).[4]

-

Heat the mixture under reflux for a specified period (typically 1-3 hours), monitoring the reaction by TLC.

-

After completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

-

A Spectrum of Biological Activities

The 1,3,4-oxadiazole nucleus is a privileged scaffold that gives rise to a wide array of biological activities. The following sections will explore some of the most significant and well-documented therapeutic areas where these derivatives have shown promise.

Antimicrobial Activity

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[5] 1,3,4-Oxadiazole derivatives have demonstrated considerable potential in this arena, exhibiting activity against a range of bacteria and fungi.[3][6]

Mechanism of Action: The antimicrobial action of 1,3,4-oxadiazoles is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to target enzymes involved in cell wall synthesis, such as penicillin-binding proteins (PBPs).[1] Others may interfere with nucleic acid synthesis or disrupt the integrity of the microbial cell membrane.[6] The toxophoric –N=C–O– linkage within the oxadiazole ring is thought to play a role in their interaction with microbial targets.[3]

Structure-Activity Relationship (SAR):

-

Substituents at the 2 and 5-positions: The nature of the substituents on the oxadiazole ring is critical for antimicrobial activity. Aromatic or heteroaromatic rings at these positions are often associated with enhanced potency.[1][5]

-

Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate microbial cell membranes. The introduction of lipophilic groups, such as halogens or alkyl chains, on the aromatic substituents can modulate this property and impact activity.[1]

-

Hydrogen Bonding: The presence of hydrogen bond donor or acceptor groups can facilitate interactions with the active sites of target enzymes.[6]

| Derivative Type | Target Organism(s) | Key SAR Findings | Reference(s) |

| 2,5-Diaryl-1,3,4-oxadiazoles | Staphylococcus aureus, Pseudomonas aeruginosa | Halogen substitutions on the aryl rings enhance activity. | [1][5] |

| 1,3,4-Oxadiazole-thiosemicarbazide hybrids | Mycobacterium tuberculosis | The thiosemicarbazide moiety is crucial for activity. | [5] |

| 2-Amino-1,3,4-oxadiazoles with quinoline | E. coli, S. typhi | The presence of the quinoline ring is beneficial for antibacterial action. | [5] |

Anticancer Activity

Cancer remains a leading cause of mortality worldwide, and the quest for more effective and less toxic chemotherapeutic agents is a continuous endeavor. 1,3,4-Oxadiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[7][8]

Mechanism of Action: The anticancer mechanisms of 1,3,4-oxadiazoles are diverse and often target key pathways involved in cancer cell proliferation and survival. These include:

-

Enzyme Inhibition: Many derivatives act as inhibitors of crucial enzymes in cancer progression, such as histone deacetylases (HDACs), thymidylate synthase, and various kinases like epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).[7][8]

-

Apoptosis Induction: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.[9]

-

Cell Cycle Arrest: 1,3,4-Oxadiazole derivatives can also halt the cell cycle at different phases, preventing cancer cell division.[9]

Caption: Key anticancer mechanisms of 1,3,4-oxadiazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds.[10]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add a sterile MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.[10]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[10][12]

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[13]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

-

Structure-Activity Relationship (SAR):

-

Aryl Substituents: The presence of specific aryl or heteroaryl groups at the 2 and 5-positions significantly influences anticancer activity. Electron-withdrawing groups on these rings can enhance potency.[14]

-

Linker Moiety: The nature of the linker connecting the oxadiazole ring to other pharmacophores is crucial. For example, thioacetamide linkers have been shown to be beneficial.[9]

-

Overall Molecular Shape: The three-dimensional conformation of the molecule plays a vital role in its ability to bind to the active site of target enzymes or receptors.

| Derivative Type | Cancer Cell Line(s) | IC₅₀ Range | Key SAR Findings | Reference(s) |

| Thioacetamide derivatives | A549 (Lung), C6 (Glioma) | <0.14 - 13.04 µM | The presence of a benzothiazole moiety enhances activity. | [9] |

| Diphenylamine derivatives | HT29 (Colon) | 1.3 - 2.0 µM | The diphenylamine scaffold is important for cytotoxicity. | [15] |

| Quinazoline-linked oxadiazoles | HeLa (Cervical) | 7.52 µM | The quinazoline ring contributes to the anticancer effect. | [15] |

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, but their long-term use can be associated with gastrointestinal side effects. 1,3,4-Oxadiazole derivatives have shown promising anti-inflammatory properties, potentially with an improved safety profile.[16][17]